3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride
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Overview
Description
3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound belongs to the anthraquinone family, which is characterized by a quinone structure with two aromatic rings. The presence of nitro and diethylamino groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride involves several steps. One common method includes the nitration of 1,2-bis(2-(diethylamino)ethoxy)anthraquinone, followed by the formation of the dihydrochloride salt. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent over-nitration .
Chemical Reactions Analysis
3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an immunostimulant, enhancing the body’s immune response.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride involves its interaction with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to the inhibition of cellular processes. This compound targets specific molecular pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
3-Nitro-1,2-bis(2-(diethylamino)ethoxy)anthraquinone dihydrochloride can be compared with other anthraquinone derivatives, such as:
1,2-bis(2-(diethylamino)ethoxy)anthraquinone: Lacks the nitro group, resulting in different chemical and biological properties.
2,7-bis(2-(diethylamino)ethoxy)fluoren-9-one dihydrochloride: Another immunostimulant with a different core structure, leading to variations in its mechanism of action and applications.
The presence of the nitro group in this compound makes it unique, as it imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
69019-69-8 |
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Molecular Formula |
C26H35Cl2N3O6 |
Molecular Weight |
556.5 g/mol |
IUPAC Name |
2-[1-[2-(diethylazaniumyl)ethoxy]-3-nitro-9,10-dioxoanthracen-2-yl]oxyethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C26H33N3O6.2ClH/c1-5-27(6-2)13-15-34-25-21(29(32)33)17-20-22(26(25)35-16-14-28(7-3)8-4)24(31)19-12-10-9-11-18(19)23(20)30;;/h9-12,17H,5-8,13-16H2,1-4H3;2*1H |
InChI Key |
FDRKMPIRBBODID-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC1=C(C=C2C(=C1OCC[NH+](CC)CC)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-].[Cl-].[Cl-] |
Origin of Product |
United States |
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